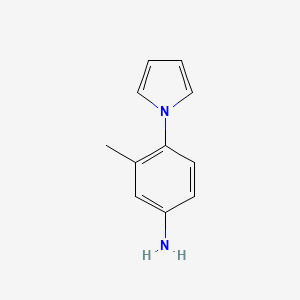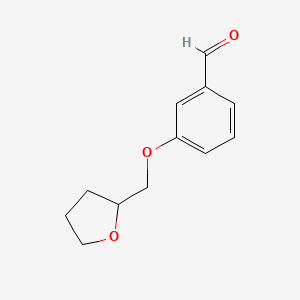
3-Methyl-4-pyrrol-1-yl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-pyrrol-1-yl-phenylamine is a biochemical compound used for proteomics research . It belongs to the phenethylamine class of compounds.
Synthesis Analysis
The synthesis of pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine involves various tactical approaches . For instance, one method involves using an ionic liquid 1-n-butylimidazolium tetrafluoroborate [Hbim]BF4, which yields a related compound without any additional catalyst or promoter .Molecular Structure Analysis
The molecular formula of 3-Methyl-4-pyrrol-1-yl-phenylamine is C11H12N2 . It has a molecular weight of 172.23 g/mol .Chemical Reactions Analysis
Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine are known to undergo various chemical reactions . For example, they can be synthesized by deoxygenating secondary compounds in an iridium-catalyzed process .Scientific Research Applications
3-Methyl-4-pyrrol-1-yl-phenylamine: A Comprehensive Analysis of Scientific Research Applications:
Cancer Research
Derivatives of pyrrole compounds have shown promise in cancer research, particularly in cytotoxic activity against cancer cell lines. For instance, certain analogues have been highlighted as active inhibitors in vitro, which suggests potential applications of 3-Methyl-4-pyrrol-1-yl-phenylamine in developing anticancer agents .
Material Science
In the field of material science, pyrrole derivatives are used to modify the electrochemical and optical properties of polymers. This could imply that 3-Methyl-4-pyrrol-1-yl-phenylamine may be useful in creating new materials with specific electrical or optical characteristics .
Synthetic Organic Chemistry
Pyrrole compounds are integral in multi-component reactions (MCRs) due to their ability to form C–C and C–heteroatom bonds efficiently. This indicates that 3-Methyl-4-pyrrol-1-yl-phenylamine could be valuable in synthetic organic chemistry for constructing complex molecules .
Proteomics Research
As a biochemical, 3-Methyl-4-pyrrol-1-yl-phenylamine hydrochloride is available for proteomics research, suggesting its use in studying proteins and peptides within biological systems .
Coordination Chemistry
New derivatives of pyrrole have been synthesized and characterized for their coordination compounds. This points towards the potential use of 3-Methyl-4-pyrrol-1-yl-phenylamine in creating novel coordination complexes with metals, which can have various applications including catalysis and material science .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, suggesting they may have diverse molecular and cellular effects .
Future Directions
Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there could be significant future research directions for 3-Methyl-4-pyrrol-1-yl-phenylamine and similar compounds.
properties
IUPAC Name |
3-methyl-4-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIMMXRGGYGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296648 |
Source


|
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-pyrrol-1-yl-phenylamine | |
CAS RN |
137352-76-2 |
Source


|
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

